molecular formula C32H17CrN10NaO16S2- B15125390 sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron CAS No. 10241-27-7

sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron

Cat. No.: B15125390
CAS No.: 10241-27-7
M. Wt: 936.7 g/mol
InChI Key: CWLIBIZGCWLXCD-UHFFFAOYSA-K
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Description

Sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron is a complex organic compound that features a combination of azo, nitro, and sulfonate groups. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron typically involves a multi-step process The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound containing electron-withdrawing groups such as nitro groupsThe reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of raw materials and solvents, which are recycled to minimize waste and reduce production costs. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopic analysis of biological tissues.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and transfer energy. The azo and nitro groups play a crucial role in this process by facilitating electron transfer and energy dissipation. The chromium ion acts as a central coordinating metal, stabilizing the overall structure and enhancing the compound’s reactivity. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron is unique due to its specific combination of functional groups and the presence of chromium. This combination imparts distinct color properties and reactivity, making it particularly valuable in applications requiring high stability and specific light absorption characteristics .

Properties

CAS No.

10241-27-7

Molecular Formula

C32H17CrN10NaO16S2-

Molecular Weight

936.7 g/mol

IUPAC Name

sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron

InChI

InChI=1S/2C16H10N5O8S.Cr.Na/c2*17-15-10-4-2-1-3-9(10)14(30(27,28)29)7-11(15)18-19-12-5-8(20(23)24)6-13(16(12)22)21(25)26;;/h2*1-7H,(H3-,17,18,19,22,27,28,29);;/q2*-1;+3;+1/p-3

InChI Key

CWLIBIZGCWLXCD-UHFFFAOYSA-K

Canonical SMILES

[H+].C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Cr+3]

Origin of Product

United States

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